Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo-
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Overview
Description
Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- is a chemical compound that belongs to the benzimidazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- typically involves the bromination of 1-(1H-benzimidazol-2-yl)ethanone. The process begins with the preparation of 1-(1H-benzimidazol-2-yl)ethanone, which can be synthesized by the condensation of o-phenylenediamine with acetic acid or its derivatives . The bromination is then carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile .
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: New benzimidazole derivatives with various functional groups.
Oxidation and Reduction: Corresponding ketones or alcohols.
Scientific Research Applications
Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antiparasitic, antifungal, and anticancer agents.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: It serves as a precursor for the synthesis of other benzimidazole derivatives used in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s pharmacological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Benzimidazol-2-yl)ethanone: Lacks the bromine atom and has different reactivity and applications.
1-(1H-Benzimidazol-2-yl)-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
Ethanone, 1-(1H-benzimidazol-2-yl)-2-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives through substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
10227-63-1 |
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Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-bromoethanone |
InChI |
InChI=1S/C9H7BrN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H,11,12) |
InChI Key |
KFIXOTDIZPHSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)CBr |
Origin of Product |
United States |
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